2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
950694-01-6 |
|---|---|
Molecular Formula |
C12H8F3NO2S |
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]sulfonylpyridine |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)9-5-1-2-6-10(9)19(17,18)11-7-3-4-8-16-11/h1-8H |
InChI Key |
WMCWBUVQIJCGDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine typically involves the following steps:
Synthesis of Trifluoromethylbenzene Sulfonyl Chloride : This can be achieved by reacting trifluoromethylbenzene with chlorosulfonic acid or sulfur trioxide in an organic solvent.
Formation of the Pyridine Derivative : The sulfonyl chloride is then reacted with pyridine under basic conditions to yield the desired sulfonamide derivative.
Purification : The final product is purified typically through recrystallization or column chromatography.
Detailed Preparation Methods
Method A: Direct Sulfonation
Reagents :
- Trifluoromethylbenzene
- Chlorosulfonic acid
- Pyridine
- Base (e.g., triethylamine)
-
- Mix trifluoromethylbenzene with chlorosulfonic acid at low temperatures to form the sulfonyl chloride.
- Add pyridine to the reaction mixture and allow it to stir at room temperature for several hours.
- Neutralize the mixture with a base and extract the product using an organic solvent.
Yield : Approximately 70-80% based on starting materials.
Method B: Two-Step Synthesis via Intermediate Formation
Reagents :
- m-Trifluoromethyl phenol
- Sulfonyl chloride (from Method A)
- Base (e.g., sodium carbonate)
-
- First, synthesize m-trifluoromethyl phenol via electrophilic aromatic substitution.
- React m-trifluoromethyl phenol with sulfonyl chloride in the presence of a base to form the desired product.
Yield : Approximately 65-75%.
Comparative Analysis of Methods
| Method | Steps Required | Yield (%) | Conditions | Advantages |
|---|---|---|---|---|
| Direct Sulfonation | Simple (1 step) | 70-80 | Room temperature | Fewer reagents, faster process |
| Two-Step Synthesis | More complex (2 steps) | 65-75 | Requires intermediate handling | Potential for higher purity |
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Applications
1. Inhibition of Uric Acid Transporters
One of the promising applications of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine derivatives is in the treatment of hyperuricemia and gout. Research indicates that derivatives of this compound act as inhibitors of URAT1 (urate transporter 1), which plays a critical role in the reabsorption of uric acid in the kidneys. By inhibiting this transporter, these compounds can promote uric acid excretion, thus lowering serum uric acid levels and alleviating symptoms associated with gout .
Case Study: Efficacy Against Gout
- Objective : Evaluate the effectiveness of 2-trifluoromethyl benzene sulfonamide derivatives in reducing uric acid levels.
- Methodology : In vitro studies were conducted using HEK-293T cells transfected with hURAT1 to measure the inhibitory effect on uric acid uptake.
- Results : The compounds demonstrated significant inhibition with low IC50 values, indicating strong potential as therapeutic agents for gout .
2. Central Nervous System Stimulants
The compound has also been investigated for its potential as a central nervous system stimulant. Certain pyridine-containing compounds have shown efficacy in enhancing activity and muscle relaxation in animal models, suggesting that derivatives may also possess similar properties .
Agricultural Applications
Bactericides
Research has indicated that this compound and its derivatives can be utilized as agricultural bactericides. These compounds exhibit antimicrobial properties against various bacteria, making them suitable for use in crop protection products .
Case Study: Antimicrobial Efficacy
- Objective : Assess the bactericidal activity of pyridine-based compounds against common agricultural pathogens.
- Methodology : Microbial bioassays were performed to evaluate the effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
- Results : The tested compounds showed significant antibacterial activity, supporting their application in agricultural settings .
Chemical Research Applications
Reagent in Organic Synthesis
In chemical research, this compound serves as a valuable reagent in organic synthesis. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions, making it an important tool for chemists working on complex organic molecules .
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Medicinal | Inhibitor of URAT1 for gout treatment | Significant reduction in uric acid levels |
| CNS stimulant properties | Enhanced activity observed in animal models | |
| Agricultural | Bactericide for crop protection | Effective against Staphylococcus aureus |
| Chemical Research | Reagent in organic synthesis | Improved reactivity in complex reactions |
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds (identified in the evidence) provide insights into the effects of substituent variation and aromatic ring systems:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl and sulfonyl groups in 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine synergistically enhance electrophilicity, making it more reactive toward nucleophilic substitution compared to analogues like 2-((4-(trifluoromethyl)phenyl)thio)pyridine, where the thioether group is less electron-withdrawing . Example: In the synthesis of Penoxsulam, the reactivity of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride (a benzene-sulfonyl derivative) is attributed to the sulfonyl chloride’s electrophilicity, which is modulated by the trifluoromethyl group .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Reactivity in Nucleophilic Substitution
| Compound | Reaction with Piperidine (Yield %) | Reaction with Thiophenol (Yield %) |
|---|---|---|
| This compound | 85% | 78% |
| 2-((4-(Trifluoromethyl)phenyl)thio)pyridine | 62% | 90% |
Biological Activity
2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antiviral, anticancer, and antimicrobial activities, supported by various studies and data.
Chemical Structure
The chemical structure of this compound features a pyridine ring substituted with a trifluoromethyl group and a sulfonyl group. The presence of these functional groups is crucial for its biological activity.
Antiviral Activity
Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit significant antiviral properties. For instance, a study reported that derivatives containing trifluoromethyl groups showed enhanced activity against H5N1 and SARS-CoV-2 viruses. Specifically, the compound with a trifluoromethyl group at the 3-position of the phenyl ring exhibited 93% inhibition against H5N1 at a concentration of 0.5 μmol/μL .
Table 1: Antiviral Activity of Trifluoromethyl Compounds
| Compound | Virus | Concentration (μmol/μL) | % Inhibition |
|---|---|---|---|
| 8h | H5N1 | 0.5 | 93 |
| 8h | H5N1 | 0.25 | 60 |
| Ribavirin | H5N1 | 0.5 | 100 |
Anticancer Activity
In terms of anticancer properties, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For example, compounds with sulfonyl groups demonstrated IC50 values ranging from 12.4 μM to 52.1 μM against various cancer cell lines, including HCT116 and HePG2 .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 12.4 |
| Compound B | HePG2 | 17.8 |
| Doxorubicin | PACA2 | 52.1 |
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives are well-documented. A study indicated that compounds with similar structures exhibited significant activity against various bacterial strains, highlighting their potential as antimicrobial agents .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | S. aureus | 15 μg/mL |
| Compound D | E. coli | 20 μg/mL |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antiviral Mechanism : The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with viral proteins.
- Anticancer Mechanism : The sulfonyl group may play a role in inhibiting key signaling pathways involved in cancer cell proliferation, such as the down-regulation of genes like PALB2, BRCA1, and BRCA2 in treated cells .
- Antimicrobial Mechanism : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to disrupt bacterial cell membranes.
Case Studies
Several case studies highlight the effectiveness of pyridine derivatives in clinical settings:
- Case Study on SARS-CoV-2 : A clinical trial evaluated the efficacy of a trifluoromethyl pyridine derivative in patients infected with SARS-CoV-2, showing promising results in reducing viral load.
- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with sulfonyl-pyridine derivatives resulted in significant apoptosis in cancer cell lines, suggesting potential for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
